Cas no 87087-35-2 (3-(Trifluoromethyl)Cinnamic acid methyl ester)

3-(Trifluoromethyl)Cinnamic acid methyl ester structure
87087-35-2 structure
Product Name:3-(Trifluoromethyl)Cinnamic acid methyl ester
Número CAS:87087-35-2
MF:C11H9F3O2
Megavatios:230.183173894882
CID:1119885
PubChem ID:5314585
Update Time:2025-05-28

3-(Trifluoromethyl)Cinnamic acid methyl ester Propiedades químicas y físicas

Nombre e identificación

    • 3-(Trifluoromethyl)Cinnamic acid methyl ester
    • Methyl (2E)-3-[3-(trifluoromethyl)phenyl]acrylate
    • Methyl 3-[3-(trifluoromethyl)phenyl]-2-propenoate (ACI)
    • AKOS017259730
    • Methyl 3-(3-(trifluoromethyl)phenyl)acrylate
    • DTXSID001210220
    • Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate
    • methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
    • ghl.PD_Mitscher_leg0.718
    • ZQAIZQSBGPNEEN-AATRIKPKSA-N
    • (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid methyl ester
    • EN300-1453742
    • CS-0037422
    • 104201-66-3
    • (E)-Methyl3-(3-(trifluoromethyl)phenyl)acrylate
    • MFCD08704704
    • 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, methyl ester, (E)-
    • (E)-Methyl 3-(3-(trifluoromethyl)phenyl)acrylate
    • SCHEMBL12677375
    • methyl (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
    • 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, methyl ester
    • 87087-35-2
    • AS-72403
    • Renchi: 1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3
    • Clave inchi: ZQAIZQSBGPNEEN-UHFFFAOYSA-N
    • Sonrisas: O=C(C=CC1C=C(C(F)(F)F)C=CC=1)OC

Atributos calculados

  • Calidad precisa: 230.05546401g/mol
  • Masa isotópica única: 230.05546401g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 271
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.5
  • Superficie del Polo topológico: 26.3Ų

Propiedades experimentales

  • Denso: 1.251±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 265.7±35.0 ºC (760 Torr),
  • Punto de inflamación: 98.7±18.2 ºC,
  • Disolución: Very 微溶 (0.23 g/L) (25 ºC),

3-(Trifluoromethyl)Cinnamic acid methyl ester PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A019112887-5g
Methyl 3-(3-(trifluoromethyl)phenyl)acrylate
87087-35-2 95%
5g
$1193.05 2023-08-31
TRC
T220140-250mg
3-(Trifluoromethyl)cinnamic acid methyl ester
87087-35-2
250mg
$ 50.00 2022-06-03
TRC
T220140-500mg
3-(Trifluoromethyl)cinnamic acid methyl ester
87087-35-2
500mg
$ 80.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1853562-100mg
Methyl 3-[3-(trifluoromethyl)phenyl]-2-propenoate
87087-35-2 98%
100mg
¥94.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1853562-250mg
Methyl 3-[3-(trifluoromethyl)phenyl]-2-propenoate
87087-35-2 98%
250mg
¥120.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1853562-1g
Methyl 3-[3-(trifluoromethyl)phenyl]-2-propenoate
87087-35-2 98%
1g
¥326.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1853562-5g
Methyl 3-[3-(trifluoromethyl)phenyl]-2-propenoate
87087-35-2 98%
5g
¥980.00 2024-04-27
Ambeed
A410487-100mg
Methyl 3-(3-(trifluoromethyl)phenyl)acrylate
87087-35-2 95%
100mg
$9.0 2024-04-16
Ambeed
A410487-250mg
Methyl 3-(3-(trifluoromethyl)phenyl)acrylate
87087-35-2 95%
250mg
$14.0 2024-04-16
Ambeed
A410487-1g
Methyl 3-(3-(trifluoromethyl)phenyl)acrylate
87087-35-2 95%
1g
$35.0 2024-04-16

3-(Trifluoromethyl)Cinnamic acid methyl ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Sodium acetate ,  Palladium ,  2,4,6-Tris[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-1,3,… Solvents: Acetonitrile ;  6 h, 100 °C; cooled
Referencia
Perfluoro-tagged, phosphine-free palladium nanoparticles supported on silica gel: application to alkynylation of aryl halides, Suzuki-Miyaura cross-coupling, and Heck reactions under aerobic conditions
Bernini, Roberta; et al, Green Chemistry, 2010, 12(1), 150-158

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Piperidine Solvents: Pyridine ;  5 h, reflux; reflux → 35 °C
1.2 Reagents: Water ;  1 h, 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1.3 - 1.5, 25 - 35 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  4 h, 65 - 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  5 - 10 °C; 30 min, pH 7 - 8, 15 - 20 °C
Referencia
A process for preparing N-[1-(R)(-)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropane and pharmaceutically acceptable salts thereof
Anonymous, IP.com Journal, 2011, 11,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ;  6 - 12 h, 110 °C
Referencia
Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids
Wang, Xinchao; et al, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Palladium diacetate ,  Ethanesulfonic acid, 2-[[2-(3-pyridinyl)ethyl]amino]-, sodium salt (1:1) Solvents: Water ;  3 h, rt
Referencia
Sodium 2-(2-pyridin-3-ylethylamino)ethanesulfonate: an efficient ligand and base for palladium-catalyzed Heck reaction in aqueous media
Pawar, Shivaji S.; et al, Tetrahedron Letters, 2008, 49(27), 4252-4255

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  4 h, 65 - 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 - 10 °C; 30 min, pH 7 - 8, 15 - 20 °C
Referencia
A process for preparing N-[1-(R)(-)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropane and pharmaceutically acceptable salts thereof
Anonymous, IP.com Journal, 2011, 11,

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  3 d
Referencia
Photodriven Transfer Hydrogenation of Olefins
Leow, Dasheng; et al, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

3-(Trifluoromethyl)Cinnamic acid methyl ester Raw materials

3-(Trifluoromethyl)Cinnamic acid methyl ester Preparation Products

Proveedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd